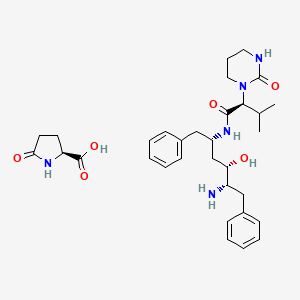

![molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9](/img/structure/B576268.png)

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

描述

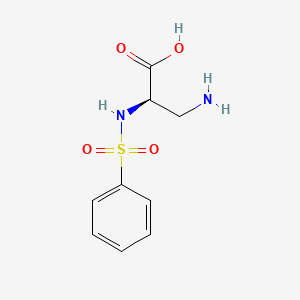

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.

科学研究应用

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application : The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is a significant area of research in organic chemistry . These compounds are synthesized using various strategies and approaches .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .

- Results or Outcomes : This research has led to the development of comprehensive data on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds are studied .

- Results or Outcomes : The research has led to the discovery of a wide range of biomedical applications for these compounds .

Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : The design and synthesis of pyrazolo[3,4-b]pyridine derivatives is an important area of research in medicinal chemistry .

- Methods of Application : The compounds are designed and synthesized to suitably occupy the ATP pocket .

- Results or Outcomes : The research has led to the development of compounds with good overlap with entrectinib .

1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Summary of Application : This compound is a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The compound is synthesized using specific organic chemistry techniques .

- Results or Outcomes : The molecular formula of the compound is C15H21N3O2, and its molecular weight is 275.35 .

Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Potential Anticancer Agents

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potential anticancer agents .

- Methods of Application : The compounds are designed to suitably occupy the ATP pocket, which is a common target in cancer therapy .

- Results or Outcomes : Compounds C09 and C10 had good overlap with entrectinib, a known anticancer drug, indicating their potential as anticancer agents .

1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Summary of Application : This compound is a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The compound is synthesized using specific organic chemistry techniques .

- Results or Outcomes : The molecular formula of the compound is C15H21N3O2 , and its molecular weight is 275.35 .

属性

IUPAC Name |

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJSNUQUNRAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724727 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate | |

CAS RN |

174180-77-9 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)